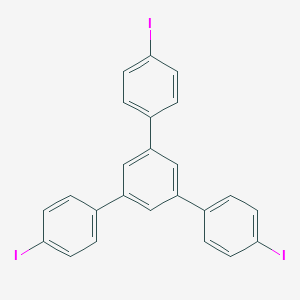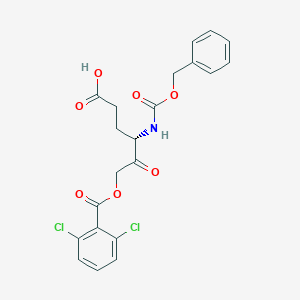
N-Benzyloxycarbonyl-3-amino-5-carboxy-2-oxopent-1-yl 2,6-dichlorobenzoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-Benzyloxycarbonyl-3-amino-5-carboxy-2-oxopent-1-yl 2,6-dichlorobenzoate is a chemical compound with the molecular formula C21H19Cl2NO7 and a molecular weight of 468.3 g/mol. This compound is known for its unique structure, which includes both benzoxycarbonyl and dichlorobenzoate groups. It is used in various scientific research applications due to its distinctive chemical properties.
准备方法
The synthesis of N-Benzyloxycarbonyl-3-amino-5-carboxy-2-oxopent-1-yl 2,6-dichlorobenzoate involves several steps. Typically, the preparation starts with the protection of the aspartyl group using a benzoxycarbonyl (Cbz) group. This is followed by the esterification of the protected aspartyl group with methyl 2,6-dichlorobenzoate. The reaction conditions often involve the use of a base such as triethylamine and a coupling agent like dicyclohexylcarbodiimide (DCC) to facilitate the esterification process.
化学反应分析
N-Benzyloxycarbonyl-3-amino-5-carboxy-2-oxopent-1-yl 2,6-dichlorobenzoate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the dichlorobenzoate moiety, using reagents like sodium methoxide or potassium tert-butoxide.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
科学研究应用
N-Benzyloxycarbonyl-3-amino-5-carboxy-2-oxopent-1-yl 2,6-dichlorobenzoate is utilized in various scientific research fields:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: The compound is employed in the study of enzyme-substrate interactions and protein modifications.
Industry: The compound is used in the production of specialty chemicals and materials.
作用机制
The mechanism of action of N-Benzyloxycarbonyl-3-amino-5-carboxy-2-oxopent-1-yl 2,6-dichlorobenzoate involves its interaction with specific molecular targets. The benzoxycarbonyl group can act as a protecting group, preventing unwanted reactions at the aspartyl moiety. The dichlorobenzoate group can participate in various chemical reactions, facilitating the formation of desired products. The pathways involved in these interactions depend on the specific application and the conditions under which the compound is used.
相似化合物的比较
N-Benzyloxycarbonyl-3-amino-5-carboxy-2-oxopent-1-yl 2,6-dichlorobenzoate can be compared with other similar compounds, such as:
2,6-Dichlorobenzoate: This compound shares the dichlorobenzoate moiety but lacks the benzoxycarbonyl and aspartyl groups.
N-Benzoxycarbonylaspartylmethyl benzoate: This compound is similar but does not have the dichloro substitution on the benzoate group.
The uniqueness of this compound lies in its combination of functional groups, which provides distinct chemical properties and reactivity compared to its analogs.
属性
CAS 编号 |
153088-75-6 |
|---|---|
分子式 |
C21H19Cl2NO7 |
分子量 |
468.3 g/mol |
IUPAC 名称 |
(4S)-6-(2,6-dichlorobenzoyl)oxy-5-oxo-4-(phenylmethoxycarbonylamino)hexanoic acid |
InChI |
InChI=1S/C21H19Cl2NO7/c22-14-7-4-8-15(23)19(14)20(28)30-12-17(25)16(9-10-18(26)27)24-21(29)31-11-13-5-2-1-3-6-13/h1-8,16H,9-12H2,(H,24,29)(H,26,27)/t16-/m0/s1 |
InChI 键 |
PJUJOVPKUAZVRY-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)COC(=O)NC(CCC(=O)O)C(=O)COC(=O)C2=C(C=CC=C2Cl)Cl |
手性 SMILES |
C1=CC=C(C=C1)COC(=O)N[C@@H](CCC(=O)O)C(=O)COC(=O)C2=C(C=CC=C2Cl)Cl |
规范 SMILES |
C1=CC=C(C=C1)COC(=O)NC(CCC(=O)O)C(=O)COC(=O)C2=C(C=CC=C2Cl)Cl |
同义词 |
alpha-((2,6-dichlorobenzoyl)oxy)methyl N-benzyloxycarbonyl-alpha-amino-gamma-carboxypropyl ketone N-benzoxycarbonylaspartylmethyl 2,6-dichlorobenzoate N-benzyloxycarbonyl-3-amino-5-carboxy-2-oxopent-1-yl 2,6-dichlorobenzoate Z-6AA 2,6-diClBzA Z-Asp-CH2OC(O)-2,6-Cl2Ph |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



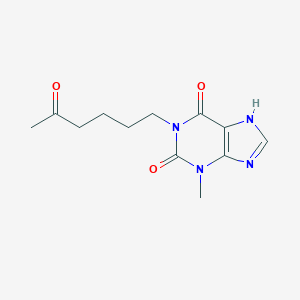




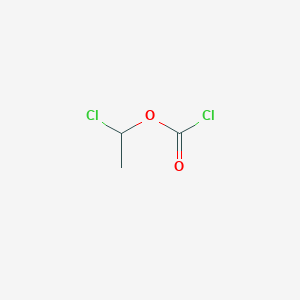


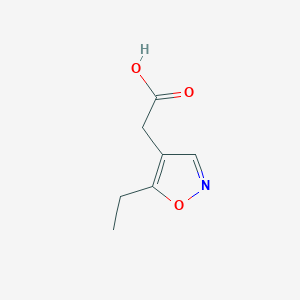
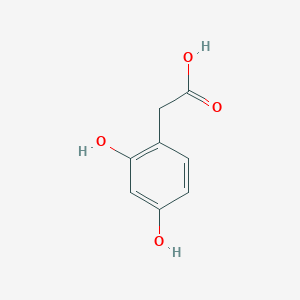
![4-[(2-Methoxyphenoxy)methyl]-1,3-dioxolan-2-one](/img/structure/B140587.png)

